molecular formula C23H31Cl2N3O2S2 B1243219 Thiothixene Hydrochloride Anhydrous CAS No. 49746-04-5

Thiothixene Hydrochloride Anhydrous

Cat. No.: B1243219
CAS No.: 49746-04-5
M. Wt: 516.5 g/mol
InChI Key: SSRKPUYBAUMQED-INHJUQNSSA-N
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Description

Thiothixene Hydrochloride is the hydrochloride salt form of thiothixene, a thioxanthene derivative and a dopamine antagonist with antipsychotic property. Thiothixene blocks postsynaptic dopamine receptors in the mesolimbic system and medullary chemoreceptor trigger zone, thereby decreasing dopamine activity leading to decreased stimulation of the vomiting center and psychotic effects, such as hallucinations and delusions. In addition, this agent blocks the D2 somatodendritic autoreceptor, thereby increasing dopamine turnover. Thiothixene possesses weak affinity for the histamine H1 and alpha-adrenergic receptors.
See also: Thiothixene (has active moiety).

Scientific Research Applications

Dual Action Hypothesis

Thiothixene Hydrochloride Anhydrous has been studied for its dual-action properties in psychiatric treatment, particularly in schizophrenic patients. Research suggests that it may exhibit a stimulating effect at low doses and an antipsychotic effect at higher doses. The correlation between dosage and stimulation or antipsychotic effects has been a subject of investigation, with the goal of optimizing therapeutic approaches for antipsychotic compounds (Gardos & Cole, 1973).

Therapeutic Efficacy in Neurological Disorders

The efficacy of thiothixene and other neuroleptic medications has been reviewed in the context of pervasive developmental disorders in children. These studies have examined the use of these medications for managing symptoms such as hyperactivity, stereotyped behavior, aggressiveness, impulsivity, self-abusive behavior, and social adaptation challenges. Despite certain methodological limitations, the research supports the therapeutic use of antipsychotic medication in these populations, highlighting the broad applicability of thiothixene in managing complex behavioral and neurological symptoms (Mikkelsen, 1982).

Properties

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

49746-04-5

Molecular Formula

C23H31Cl2N3O2S2

Molecular Weight

516.5 g/mol

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride

InChI

InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;;

InChI Key

SSRKPUYBAUMQED-INHJUQNSSA-N

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Color/Form

White to tan crystals cis-, trans- mixture)
White to tan crystalline powde

melting_point

114-118 °C (cis-, trans- mixture)
Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/
MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/
MP: 158-160.5 °C /Thiothixene dimaleate/
MP: 229 °C /Thiothixene dioxalate/

49746-04-5

physical_description

Solid

Pictograms

Irritant

solubility

66.5 [ug/mL] (The mean of the results at pH 7.4)
Pratically insoluble in water (cis-, trans- mixture)
Very soluble in chloroform;  slightly soluble in methanol, acetone (cis-, trans- mixture)
Slightly soluble in carbon tetrachloride
1.39e-02 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiothixene Hydrochloride Anhydrous
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Thiothixene Hydrochloride Anhydrous
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Thiothixene Hydrochloride Anhydrous
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Thiothixene Hydrochloride Anhydrous
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Thiothixene Hydrochloride Anhydrous
Reactant of Route 6
Thiothixene Hydrochloride Anhydrous

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